![molecular formula C24H23NO3 B10842769 3-[3-(Benzylmethylamino)propoxy]xanthen-9-one](/img/structure/B10842769.png)
3-[3-(Benzylmethylamino)propoxy]xanthen-9-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-[3-(benzylmethylamino)propoxy]xanthen-9-one is a synthetic organic compound belonging to the xanthone family Xanthones are oxygen-containing heterocyclic compounds known for their diverse biological activities
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-[3-(benzylmethylamino)propoxy]xanthen-9-one typically involves multiple stepsThe Ullmann condensation reaction is often employed to form the xanthone core, using 3-hydroxy-4-picoline and bromobenzene as starting materials . The subsequent steps involve oxidation and heating with polyphosphoric acid to yield the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of microwave heating to accelerate reaction times and improve yields . The use of eco-friendly reagents and late-stage diversification techniques are also explored to enhance the efficiency and sustainability of the production process .
Analyse Des Réactions Chimiques
Types of Reactions
3-[3-(benzylmethylamino)propoxy]xanthen-9-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups.
Reduction: Reduction reactions can modify the xanthone core or the benzylmethylamino group.
Substitution: Substitution reactions are common, particularly on the aromatic rings of the xanthone core.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Halogenation and nitration reactions are performed using reagents like bromine and nitric acid.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield hydroxylated derivatives, while substitution reactions can introduce halogen or nitro groups onto the xanthone core .
Applications De Recherche Scientifique
3-[3-(benzylmethylamino)propoxy]xanthen-9-one has several scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex molecules.
Industry: The compound’s fluorescent properties make it useful in developing dyes and imaging agents.
Mécanisme D'action
The mechanism of action of 3-[3-(benzylmethylamino)propoxy]xanthen-9-one involves its interaction with specific molecular targets. As a cholinesterase inhibitor, it binds to the active site of the enzyme, preventing the breakdown of acetylcholine and thereby enhancing cholinergic transmission . This mechanism is particularly relevant in the context of neurodegenerative diseases like Alzheimer’s disease.
Comparaison Avec Des Composés Similaires
Similar Compounds
3-azaxanthone: Similar in structure but contains a nitrogen atom in the aromatic moiety.
1,7-dihydroxy-2-methoxy-3-(3-methylbut-2-enyl)-9H-xanthen-9-one: A naturally occurring xanthone with different substituents.
Uniqueness
3-[3-(benzylmethylamino)propoxy]xanthen-9-one is unique due to its specific substitution pattern, which imparts distinct biological activities and chemical reactivity. Its ability to act as a cholinesterase inhibitor sets it apart from other xanthone derivatives .
Propriétés
Formule moléculaire |
C24H23NO3 |
|---|---|
Poids moléculaire |
373.4 g/mol |
Nom IUPAC |
3-[3-[benzyl(methyl)amino]propoxy]xanthen-9-one |
InChI |
InChI=1S/C24H23NO3/c1-25(17-18-8-3-2-4-9-18)14-7-15-27-19-12-13-21-23(16-19)28-22-11-6-5-10-20(22)24(21)26/h2-6,8-13,16H,7,14-15,17H2,1H3 |
Clé InChI |
OTLLABLRJBVBHD-UHFFFAOYSA-N |
SMILES canonique |
CN(CCCOC1=CC2=C(C=C1)C(=O)C3=CC=CC=C3O2)CC4=CC=CC=C4 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



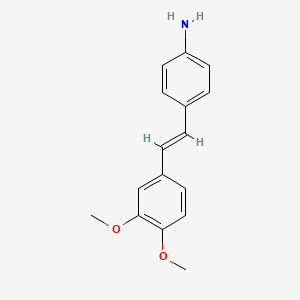
![3,8-dihydroxy-4-methyl-6H-benzo[c]chromen-6-one](/img/structure/B10842689.png)

![3,4,5,6-Tetrahydrobenzo[c]quinolizin-3-(4aH)-one](/img/structure/B10842694.png)
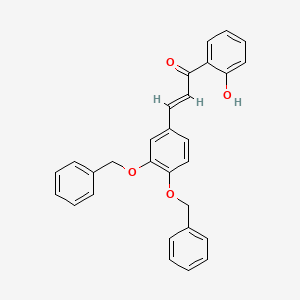
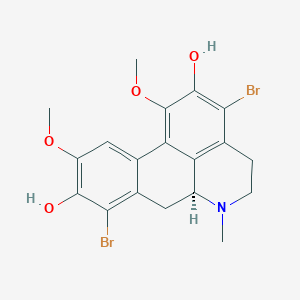
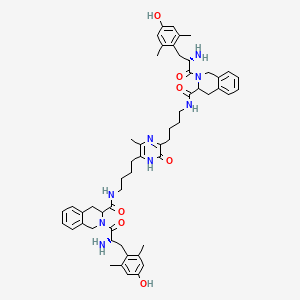

![3-[(2,5-Dimethyl-4-thiazolyl)ethynyl]pyridine](/img/structure/B10842735.png)
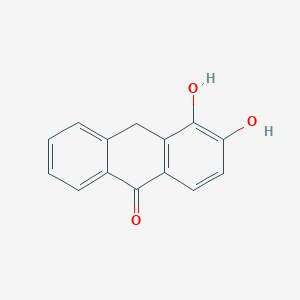
![3-[2-(5-Chloro-2-thienyl)pyridin-4-yl]phenol](/img/structure/B10842748.png)
![3-[(Z)-2-phenylvinyl]pyridine](/img/structure/B10842751.png)
![3-[10-(Benzylmethylamino)decyloxy]xanthen-9-one](/img/structure/B10842757.png)
![3-[3-(4-Methoxybenzyl)naphthalen-2-yl]pyridine](/img/structure/B10842762.png)